6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione
Overview
Description
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis . They are often dysregulated in cancer, making them attractive targets for therapeutic intervention .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the signaling pathways regulated by these kinases, potentially leading to the death of cancer cells .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
Similar compounds have been observed to have low rates of glucuronidation, which is an indication of higher metabolic stability .
Result of Action
The result of the action of this compound is the inhibition of kinase activity, leading to changes in cellular signaling pathways . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence its action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione interacts with various enzymes and proteins in biochemical reactions . It is an integral part of several kinase inhibitors, which are proteins that modify other molecules by chemically adding phosphate groups . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways . As a kinase inhibitor, it can disrupt the normal function of kinases, which play a crucial role in various cellular processes, including cell growth, division, and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of kinases, inhibiting their function and subsequently altering the cell signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and degradation
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione can be achieved through several synthetic strategies. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and iodination .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves scalable methodologies that ensure high yield and purity. The process often includes the use of commodity chemicals and optimized reaction conditions to facilitate large-scale synthesis. For example, a two-vessel-operated process has been developed to produce the compound in significant quantities, ensuring safety and control over impurities .
Chemical Reactions Analysis
Types of Reactions
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-iodopyrrolo[2,1-F][1,2,4]triazine
- 5-Bromopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
- 2-(Methylthio)pyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
Uniqueness
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione stands out due to its unique iodine substitution, which imparts distinct reactivity and biological activity. This iodine atom can be selectively replaced, allowing for the synthesis of a wide variety of derivatives with potential therapeutic applications. Additionally, the fused ring system of pyrrole and triazine provides a rigid and stable framework that is advantageous in drug design .
Properties
IUPAC Name |
6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXRFJMFYTFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735095 | |
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-99-6 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, 6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.